Benz(a)anthracenetetrol

Description

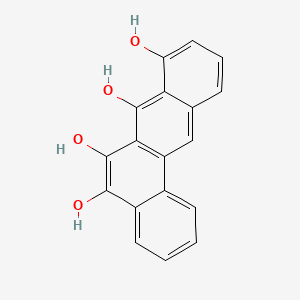

Benz(a)anthracenetetrol is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a benz(a)anthracene backbone with four hydroxyl (-OH) substituents.

Key inferred properties of this compound:

- Molecular formula: Likely C₁₈H₁₂O₄ (assuming four -OH groups on a benz(a)anthracene skeleton).

- Reactivity: Hydroxyl groups may increase susceptibility to oxidation and participation in hydrogen bonding.

- Biological activity: Potential to form reactive intermediates (e.g., quinones) or DNA adducts, similar to hydroxylated PAHs .

Properties

CAS No. |

79737-12-5 |

|---|---|

Molecular Formula |

C18H12O4 |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

benzo[a]anthracene-5,6,7,8-tetrol |

InChI |

InChI=1S/C18H12O4/c19-13-7-3-4-9-8-12-10-5-1-2-6-11(10)16(20)18(22)15(12)17(21)14(9)13/h1-8,19-22H |

InChI Key |

XLWPVLMYCVBNRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=C4C(=C3)C=CC=C4O)O)C(=C2O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracenetetrol typically involves the hydroxylation of Benz(a)anthracene. This can be achieved through various chemical reactions, including:

Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce hydroxyl groups.

Hydroxylation: Employing catalysts like iron or copper to facilitate the addition of hydroxyl groups.

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications and potential health risks. it can be synthesized in controlled laboratory environments using the aforementioned methods.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracenetetrol undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinones.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.

Substitution: Electrophilic substitution reactions can occur at

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key benz(a)anthracene derivatives and their properties:

Environmental Impact

- Persistence :

Research Findings and Data

Key Studies on Hydroxylated PAHs

- DNA Adduct Formation : Hydroxylated benz(a)anthracene derivatives, such as triols, are metabolized into diol epoxides that covalently bind DNA, leading to mutations .

- Environmental Degradation : Specific bacterial strains degrade hydroxylated PAHs more efficiently than parent compounds, reducing ecological risks .

Contradictions and Uncertainties

- Fluorine vs. Hydroxyl Effects : While fluorine increases stability , hydroxyl groups may enhance detoxification pathways, creating conflicting impacts on toxicity .

- Dihydro Moieties: Reduced forms (e.g., 8,9-dihydrobenz(a)anthracene) show lower direct reactivity but may still act as procarcinogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.